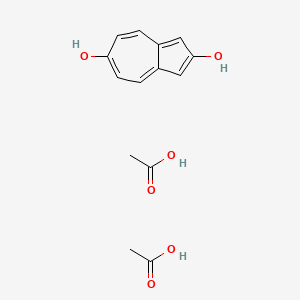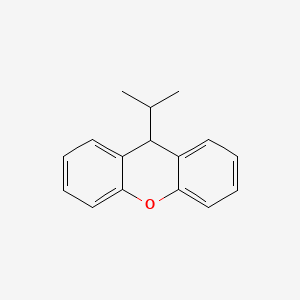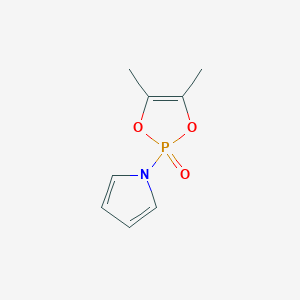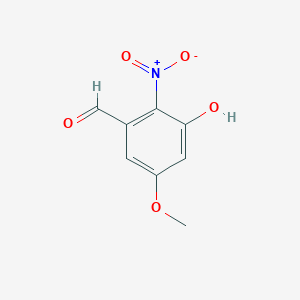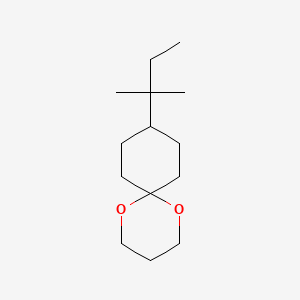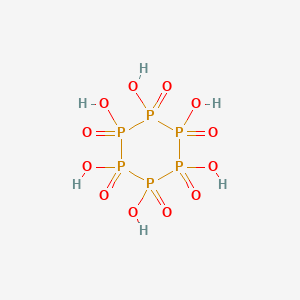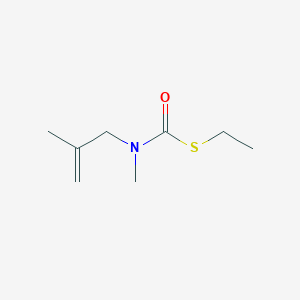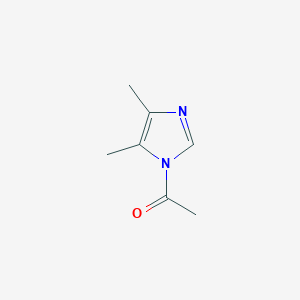
Ethyl 3-hydroxy-3,4-dimethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3,4-dimethyloctanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups on an octanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3,4-dimethyloctanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-3,4-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-hydroxy-3,4-dimethyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-3,4-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-3,4-dimethyloctanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3,4-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other esters.
Mecanismo De Acción
The mechanism by which ethyl 3-hydroxy-3,4-dimethyloctanoate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The molecular pathways involved may include enzymatic hydrolysis by esterases and subsequent interactions with cellular receptors.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-methyloctanoate: Similar structure but with one less methyl group.
Ethyl 3-hydroxy-4-methyloctanoate: Similar structure but with the methyl group on a different carbon.
Ethyl 3-hydroxy-3,4-dimethylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Ethyl 3-hydroxy-3,4-dimethyloctanoate is unique due to the presence of two methyl groups on adjacent carbons, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
65790-83-2 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3,4-dimethyloctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(3)12(4,14)9-11(13)15-6-2/h10,14H,5-9H2,1-4H3 |
Clave InChI |
BITKIXPLNCJOGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(C)(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

